molecular formula C14H24N2O5S B4493291 METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE

METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4493291
M. Wt: 332.42 g/mol
InChI Key: CCPJPWPNADNKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available piperidine derivatives. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves sulfonylation reactions using methanesulfonyl chloride under basic conditions.

    Carboxylation and esterification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isonipecotate
  • Ethyl nipecotate
  • Methyl piperidinecarboxylate

Uniqueness

METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the dual piperidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 1-(1-methylsulfonylpiperidine-3-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5S/c1-21-14(18)11-5-8-15(9-6-11)13(17)12-4-3-7-16(10-12)22(2,19)20/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJPWPNADNKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE-4-CARBOXYLATE

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